butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
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Overview
Description
Butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its intricate structure, which includes multiple isoindoline and benzoate groups. It is primarily used in synthetic organic chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of microreactors can enhance the reaction rate and yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester functional groups.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: A simpler ester with similar functional groups but lacking the isoindoline structure.
Phenylboronic acid esters: These compounds share the ester functional group but have different reactivity and applications.
Uniqueness
Butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is unique due to its complex structure, which includes multiple isoindoline and benzoate groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C39H32N2O9 |
---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
butyl 4-[5-[2-(4-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]benzoate |
InChI |
InChI=1S/C39H32N2O9/c1-3-5-19-49-38(47)23-7-13-27(14-8-23)40-34(43)29-17-11-25(21-31(29)36(40)45)33(42)26-12-18-30-32(22-26)37(46)41(35(30)44)28-15-9-24(10-16-28)39(48)50-20-6-4-2/h7-18,21-22H,3-6,19-20H2,1-2H3 |
InChI Key |
OMENGKOLUBSZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)OCCCC |
Origin of Product |
United States |
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